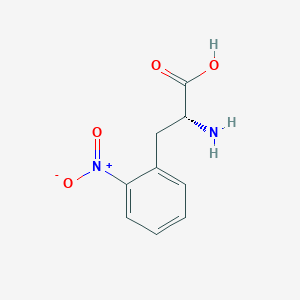

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is a type of amino acid that contains a nitrophenyl group .

Synthesis Analysis

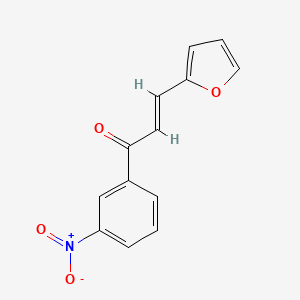

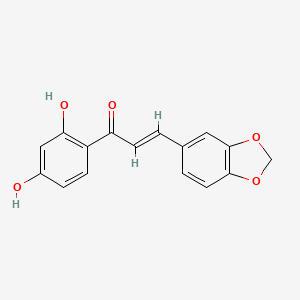

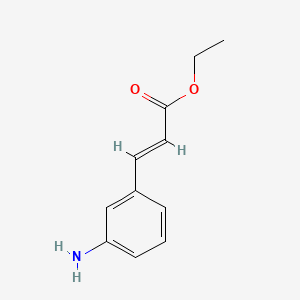

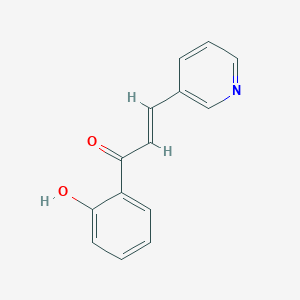

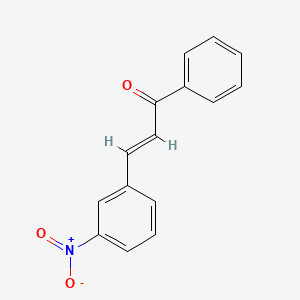

The synthesis of compounds similar to “®-2-Amino-3-(2-nitrophenyl)propanoic acid” has been discussed in various studies. For instance, one study outlines different approaches for preparing 3-hydroxy-2-aryl acrylate, a vital precursor in the synthesis of natural products and in the development of essential drugs . Another study discusses the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

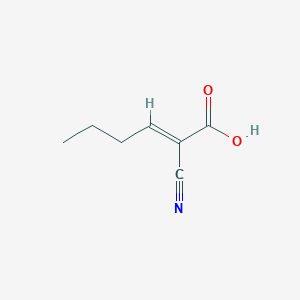

Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(2-nitrophenyl)propanoic acid” consists of a 2-nitrophenyl group attached to a propanoic acid molecule with an amino group at the 2-position . The exact mass of the molecule is 210.064056 Da .

Chemical Reactions Analysis

In terms of chemical reactions, one study reports on the discovery and development of novel cascade N−N bond forming reactions for the synthesis of rare indazole acetic acid scaffolds . This approach allows for convenient synthesis of three distinct indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile/solvent under basic conditions .

Physical And Chemical Properties Analysis

“®-2-Amino-3-(2-nitrophenyl)propanoic acid” has a molecular weight of 210.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.

Wissenschaftliche Forschungsanwendungen

Applications in Analytical and Biochemical Sciences

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid and its derivatives find applications in various fields of scientific research, particularly in analytical and biochemical sciences. The literature review highlights its significance in methodologies and technologies enhancing analytical precision, understanding biochemical pathways, and developing new pharmacological agents.

Analytical Chemistry and Biochemistry : The ninhydrin reaction, a well-established method for analyzing primary amino groups, illustrates the broad utility of amino acids and their derivatives in analytical chemistry. This reaction, which results in the formation of Ruhemann's purple, is pivotal for detecting and quantifying amino acids, peptides, and proteins across a spectrum of scientific disciplines, from agricultural to medical sciences. It underscores the role of amino acid derivatives in developing chromogenic reactions essential for various analytical applications (Friedman, 2004).

Pharmacological Agent Development : The synthesis and investigation of pharmacological properties of "hybrid" compounds, which include fragments of nitroxyl radicals (NR) in their molecules, demonstrate the potential of amino acid derivatives in medicinal chemistry. Introduction of nitroxyl fragments into molecules can enhance biological activity, modify pharmacological effects, reduce toxicity, or increase selective cytotoxicity. This has implications for creating new generations of pharmacological agents, highlighting the versatility of amino acid derivatives in drug discovery and development (Grigor’ev, Tkacheva, & Morozov, 2014).

Toxic Substance Reduction in Food : Lactic acid bacteria (LAB) have been found effective in reducing toxic substances in food, including N-nitrosamines, heterocyclic amines, polycyclic aromatic hydrocarbons, biogenic amines, and acrylamide. LAB can decrease these harmful substances through adsorption or degradation, highlighting the role of amino acid derivatives in improving food safety. The interaction between LAB and amino acid derivatives in reducing toxic substances opens new avenues for enhancing food safety and quality (Shao et al., 2021).

Environmental and Food Analysis : Antibody-based methods, utilizing antibodies developed against various chemical compounds, including amino acid derivatives, offer valuable tools for environmental and food analysis. These methods, including ELISA and biosensors, provide sensitive and specific detection of contaminants, highlighting the role of amino acid derivatives in developing immunoreagents for monitoring environmental and food safety (Fránek & Hruška, 2018).

Wirkmechanismus

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to our compound, have been shown to inhibit pqsd, a key enzyme in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It can be inferred that the compound may interact with its target enzyme, possibly through a mechanism involving the nitrophenyl group, which is a common feature in many enzyme inhibitors .

Biochemical Pathways

Given its potential role as an inhibitor of pqsd, it may affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the bacteria’s cell-to-cell communication, affecting its ability to form biofilms and resist antibiotics.

Result of Action

If the compound acts as an inhibitor of pqsd, it could potentially disrupt the production of signal molecules in pseudomonas aeruginosa . This could lead to a decrease in biofilm formation and an increase in the bacteria’s susceptibility to antibiotics.

Action Environment

For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability .

Zukünftige Richtungen

Future research directions could involve further exploration of the antitumor activity of 3-(2-nitrophenyl)propionic acid derivatives. One study shows that 3-(2-nitrophenyl)propionic acid-paclitaxel nanoparticles combined with anti-PD-L1 antibody have synergistic antitumor activity, suggesting potential for development into a novel therapeutic regimen for cancer patients .

Biochemische Analyse

Biochemical Properties

®-2-Amino-3-(2-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for amino acid transporters and enzymes involved in amino acid metabolism. The nitro group on the phenyl ring may also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules .

Cellular Effects

The effects of ®-2-Amino-3-(2-nitrophenyl)propanoic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of enzymes involved in amino acid synthesis and degradation, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, ®-2-Amino-3-(2-nitrophenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their activity. The nitro group may also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-3-(2-nitrophenyl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or reduction, leading to the formation of different metabolites. Long-term exposure to the compound can result in changes in cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Amino-3-(2-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, including oxidative stress and cellular damage .

Metabolic Pathways

®-2-Amino-3-(2-nitrophenyl)propanoic acid is involved in various metabolic pathways. It can be metabolized by enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases. The compound may also affect metabolic flux by altering the levels of key metabolites and cofactors .

Transport and Distribution

Within cells and tissues, ®-2-Amino-3-(2-nitrophenyl)propanoic acid is transported and distributed by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The nitro group may also affect the compound’s solubility and transport properties .

Subcellular Localization

The subcellular localization of ®-2-Amino-3-(2-nitrophenyl)propanoic acid is determined by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function. The nitro group may also play a role in the compound’s localization and activity .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)